BenchChemオンラインストアへようこそ!

Fexofenadine

Cardiac Safety Pharmacology hERG Channel Assay QT Prolongation

Source Fexofenadine (CAS 83799-24-0) as the definitive negative control for hERG channel assays and a clinically validated P-glycoprotein (P-gp) probe. Unlike cetirizine or loratadine, fexofenadine exhibits complete absence of hERG blockade and zero brain H1-receptor occupancy (confirmed by human PET imaging), making it non-interchangeable for cardiac safety pharmacology and BBB transporter studies. Its well-characterized P-gp-dependent oral bioavailability also makes it an ideal model API for advanced formulation development. Choose fexofenadine for studies where peripheral selectivity, cardiac safety benchmarking, and transporter-mediated disposition are critical endpoints.

Molecular Formula C32H39NO4
Molecular Weight 501.7 g/mol
CAS No. 83799-24-0
Cat. No. B015129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexofenadine
CAS83799-24-0
Synonyms4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-benzene-acetic Acid;  4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-_x000B_dimethylphenylacetic Acid;  Carboxyterfenadine;  MDL 16455;  Terfenadine Acid Metabolite
Molecular FormulaC32H39NO4
Molecular Weight501.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
InChIInChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)
InChIKeyRWTNPBWLLIMQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble

Fexofenadine (CAS 83799-24-0): A Non-Sedating Peripheral H1 Antagonist with Defined Cardiac Safety Profile


Fexofenadine (CAS 83799-24-0) is the active carboxylic acid metabolite of terfenadine, classified as a second-generation, peripherally selective histamine H1 receptor antagonist [1]. It is a zwitterionic compound with a molecular weight of 501.66 g/mol and a logP of 2.81, which contributes to its limited passive membrane permeability and reliance on active transport for cellular uptake . Unlike its prodrug terfenadine and other early second-generation antihistamines, fexofenadine is distinguished by a well-characterized absence of cardiac potassium channel (hERG) blockade and negligible penetration of the blood-brain barrier (BBB) [2]. This profile makes it a preferred reference standard in studies of non-sedating antihistamine activity and a key compound in research on P-glycoprotein (P-gp) mediated efflux at the BBB [2].

Why Fexofenadine Cannot Be Interchanged with Other Second-Generation Antihistamines in Research


In-class substitution among second-generation antihistamines (e.g., cetirizine, loratadine, desloratadine) is not scientifically valid due to significant differences in their molecular targets beyond the H1 receptor, as well as their pharmacokinetic and safety profiles. While these compounds share comparable clinical efficacy in allergic rhinitis and urticaria, fexofenadine demonstrates a unique combination of zero brain H1-receptor occupancy (H1RO) as measured by PET imaging and a complete lack of hERG channel blockade, which is a critical safety parameter not met by its prodrug terfenadine [1][2]. Furthermore, fexofenadine is a well-established P-glycoprotein (P-gp) substrate, making its brain penetration and oral bioavailability exquisitely sensitive to P-gp modulation, unlike other antihistamines which may rely more heavily on passive diffusion or CYP450 metabolism [1][3]. Therefore, for studies focused on peripheral selectivity, cardiac safety pharmacology, or BBB transporter function, fexofenadine is a unique and non-interchangeable tool compound.

Quantitative Differentiation Guide: Fexofenadine vs. In-Class Comparators


Cardiac Safety: Fexofenadine's Complete Absence of hERG Channel Blockade Compared to Terfenadine

Fexofenadine, the carboxylic acid metabolite of terfenadine, does not block the human Ether-à-go-go-Related Gene (hERG) potassium channel at any relevant concentration, in stark contrast to its parent compound [1]. This differentiates it from terfenadine, which is a potent hERG blocker and was withdrawn from the market due to its association with QT interval prolongation and ventricular tachyarrhythmias (torsades de pointes) [2].

Cardiac Safety Pharmacology hERG Channel Assay QT Prolongation Torsades de Pointes

CNS Penetration: Zero Brain H1 Receptor Occupancy (H1RO) by PET Imaging vs. Cetirizine

Fexofenadine exhibits a complete lack of brain H1-receptor occupancy (H1RO) in humans, as directly measured by positron emission tomography (PET) using 11C-doxepin. This is a quantitative and functional measure of its inability to cross the blood-brain barrier and engage central H1 receptors, a key driver of sedation [1]. In contrast, cetirizine demonstrates marginal but measurable H1RO in cortical regions, ranging from 5% to 20%, and has been associated with subjective sleepiness [2].

CNS Penetration PET Imaging Blood-Brain Barrier H1 Receptor Occupancy Sedation

Receptor Selectivity: Fexofenadine's Lack of Muscarinic Interaction vs. Desloratadine

Fexofenadine demonstrates a higher degree of peripheral receptor selectivity, with no detectable interaction with muscarinic receptors at therapeutic levels. This contrasts with desloratadine, which has been shown to exhibit some antimuscarinic activity [1]. This difference is supported by clinical pharmacodynamic studies showing that desloratadine can increase choice reaction time and tremor, effects not observed with fexofenadine [2].

Receptor Selectivity Muscarinic Receptors Anticholinergic Effects Off-Target Activity

Clinical Efficacy: Fexofenadine is Equivalent to Loratadine and Cetirizine in Reducing SAR Symptoms

In head-to-head clinical trials, fexofenadine demonstrates equivalent efficacy to its major in-class competitors for the primary indication of seasonal allergic rhinitis (SAR). Clinical data show that fexofenadine (60 mg twice daily or 120 mg once daily) is as effective as loratadine (10 mg once daily) and cetirizine (10 mg once daily) in reducing the overall symptom complex of SAR [1]. This confirms its position as a therapeutically interchangeable option for efficacy, but its differentiation lies in its superior safety and selectivity profile, as detailed in other evidence items.

Seasonal Allergic Rhinitis Clinical Efficacy Symptom Reduction Randomized Controlled Trial

Bioavailability Enhancement: A 62% Increase in Bioavailability with Cremophor EL-Based Liquisolid Tablets

The oral bioavailability of fexofenadine, which is limited by its role as a P-gp substrate and its low passive permeability, can be significantly enhanced through formulation strategies. A study on Cremophor EL-based liquisolid tablets demonstrated a 62% increase in relative oral bioavailability and a reduction in Tmax to 2.16 hours compared to the standard Allegra® tablet formulation [1]. This indicates that the compound's inherent properties make it a valuable model substrate for studying formulation-based bioavailability enhancement and P-gp efflux modulation.

Oral Bioavailability Formulation Science Liquisolid Tablets P-glycoprotein Pharmacokinetics

Procurement-Focused Application Scenarios for Fexofenadine (CAS 83799-24-0)


Cardiac Safety Pharmacology and hERG Liability Screening

Procure fexofenadine for use as a definitive negative control in in vitro hERG channel assays (e.g., patch-clamp electrophysiology) and in vivo cardiovascular safety studies (e.g., QT interval assessment in telemetered animals). Its complete lack of hERG blockade, in direct contrast to its parent compound terfenadine, makes it an essential benchmark for validating assay sensitivity and establishing safety margins for novel chemical entities [1].

Blood-Brain Barrier (BBB) Penetration and P-glycoprotein (P-gp) Transporter Studies

Source fexofenadine as a well-validated, selective P-gp substrate. Its brain distribution is exquisitely sensitive to P-gp function, making it a standard probe for evaluating BBB integrity and P-gp efflux activity in both in vitro models (e.g., MDCK-MDR1 monolayers) and in vivo models (e.g., mdr1a knockout mice). Its zero brain H1RO in human PET studies provides clinical validation of its restricted CNS access, solidifying its role as a negative control for CNS-penetrant compounds [2][3].

Formulation Development for BCS Class III/IV Compounds

Utilize fexofenadine hydrochloride as a model active pharmaceutical ingredient (API) for developing and testing advanced drug delivery systems aimed at overcoming low solubility and P-gp-mediated efflux. Its well-characterized and variable oral bioavailability makes it an ideal candidate for evaluating the performance of novel formulations, such as liquisolid compacts, amorphous solid dispersions, and P-gp inhibitor co-formulations, where a 62% increase in bioavailability has been quantified [4].

In Vivo Models of Allergic Rhinitis and Urticaria Requiring Non-Sedating Antagonism

Incorporate fexofenadine as a positive control or reference standard in preclinical rodent models of type I hypersensitivity (e.g., ovalbumin-induced allergic rhinitis or IgE-mediated passive cutaneous anaphylaxis). Its established in vivo efficacy, combined with a non-sedating and non-cardiotoxic profile, allows for the assessment of new anti-allergic compounds without the confounding effects of sedation or cardiovascular side effects that would be introduced by first-generation or certain other second-generation antihistamines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fexofenadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.